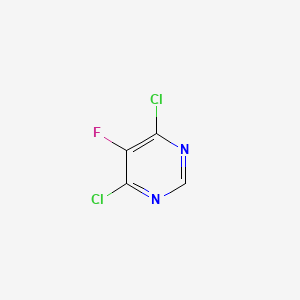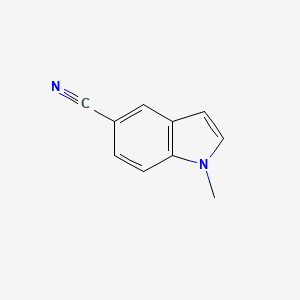
1-methyl-1H-indole-5-carbonitrile
Übersicht
Beschreibung
1-Methyl-1H-indole-5-carbonitrile is a chemical compound with the CAS Number: 91634-11-6 and a molecular weight of 156.19 . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-5-carbonitrile involves the use of 5-cyanoindole and iodomethane . The reaction conditions include a temperature of 20°C and a reaction time of 1 hour . The yield of the reaction varies depending on the conditions, with yields reported from 68% to 93.6% .Molecular Structure Analysis
The linear formula of 1-methyl-1H-indole-5-carbonitrile is C10H8N2 . The InChI code is 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 .Chemical Reactions Analysis
1-Methyl-1H-indole-5-carbonitrile can be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction . It can also be used for the chemoselective and regioselective preparation of benzoyl indoles .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-5-carbonitrile has a boiling point of 327.8°C at 760 mmHg and a melting point of 72°C . It is a solid substance that should be stored in a dark place at room temperature .Wissenschaftliche Forschungsanwendungen
-
Multicomponent Reactions
- Field : Organic Chemistry
- Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- Method : Multicomponent reactions (MCRs) have been extensively used for the synthesis of heterocyclic compounds . The attractiveness of the MCR approach is its easy operation, high selectivity and yield using minimum synthetic requirements .
- Results : Indole scaffolds have been known for their value in the development of new compounds of pharmaceutical interest .
-
Synthesis of Dihydroisoquinolines
- Field : Organic Chemistry
- Application : Indole-5-carbonitrile is used as a reactant for the parallel synthesis of dihydroisoquinolines .
- Method : This involves a silver and L-proline co-catalyzed three-component coupling reaction .
- Results : The outcome of this reaction is the synthesis of dihydroisoquinolines .
-
Preparation of Benzoyl Indoles
- Field : Organic Chemistry
- Application : Indole-5-carbonitrile is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The outcome of this reaction is the synthesis of benzoyl indoles .
-
Preparation of PPARα/γ Dual Agonists
- Field : Medicinal Chemistry
- Application : Indole-5-carbonitrile is used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The outcome of this reaction is the synthesis of PPARα/γ dual agonists .
-
Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : 1-Methyl-1H-indole-5-carbonitrile is a chemical compound with the formula C10H8N2 . It can be used in the synthesis of various organic compounds .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The outcome of this reaction is the synthesis of various organic compounds .
-
Preparation of Other Chemicals
-
Pharmaceutical Research
- Field : Pharmaceutical Chemistry
- Application : 1-Methyl-1H-indole-5-carbonitrile is a chemical compound with the formula C10H8N2 . It can be used in pharmaceutical research for the development of new drugs .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The outcome of this research could potentially lead to the development of new drugs .
-
Chemical Industry
- Field : Chemical Industry
- Application : 1-Methyl-1H-indole-5-carbonitrile can be used in the chemical industry for the synthesis of other chemicals .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The outcome of this reaction is the synthesis of other chemicals .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including 1-methyl-1H-indole-5-carbonitrile, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
1-methylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZFEHAJOLDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465001 | |
| Record name | 1-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-5-carbonitrile | |
CAS RN |
91634-11-6 | |
| Record name | 1-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91634-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

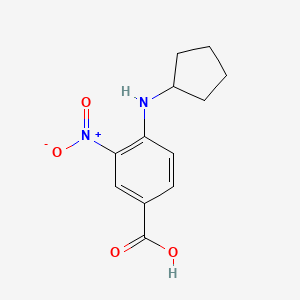
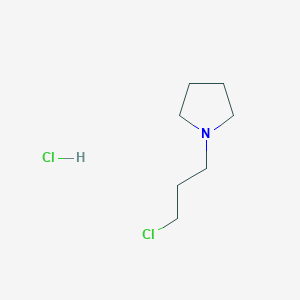
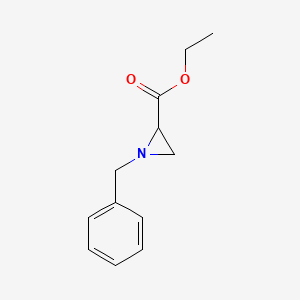
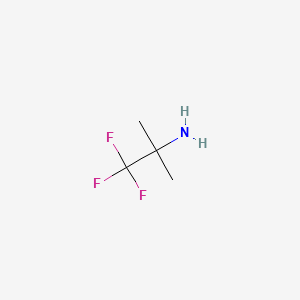
![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)

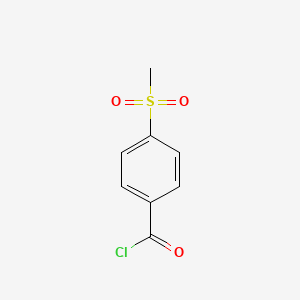
![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)


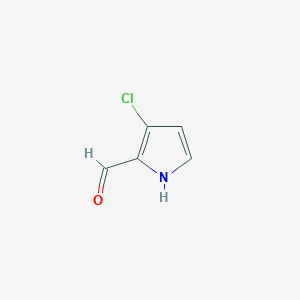

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)
